molecular formula C13H16FNO2 B13493021 4-(3-Fluorobenzyl)piperidine-4-carboxylic acid

4-(3-Fluorobenzyl)piperidine-4-carboxylic acid

Cat. No.: B13493021
M. Wt: 237.27 g/mol
InChI Key: WAWXZERSHBAUOZ-UHFFFAOYSA-N
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Description

4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a 3-fluorophenylmethyl group and a carboxylic acid group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, piperidine derivatives have been shown to inhibit enzymes involved in neurotransmitter metabolism, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-fluorophenylmethyl group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C13H16FNO2/c14-11-3-1-2-10(8-11)9-13(12(16)17)4-6-15-7-5-13/h1-3,8,15H,4-7,9H2,(H,16,17)

InChI Key

WAWXZERSHBAUOZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

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